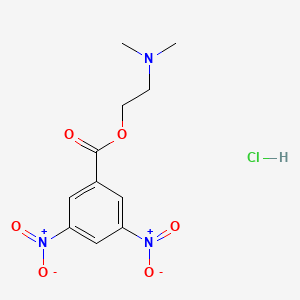
N,1-dibenzyl-N-methyl-4-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,1-dibenzyl-N-methyl-4-piperidinamine, also known as DBMP, is a synthetic compound that belongs to the family of piperidine derivatives. DBMP has been synthesized and studied for its potential application in scientific research, particularly in the field of pharmacology.
Mecanismo De Acción
N,1-dibenzyl-N-methyl-4-piperidinamine acts as a dopamine transporter inhibitor, which means that it prevents the reuptake of dopamine into the presynaptic neuron. This results in an increase in the concentration of dopamine in the synaptic cleft, which enhances dopaminergic neurotransmission. This compound has also been found to have a high affinity for the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling and neuroprotection.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase locomotor activity in animal models, which is indicative of its stimulant properties. This compound has also been found to enhance cognitive function and memory retention. Additionally, this compound has been found to have neuroprotective properties and has been studied for its potential application in the treatment of various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N,1-dibenzyl-N-methyl-4-piperidinamine in lab experiments is its high selectivity for the dopamine transporter, which allows for specific targeting of the dopamine system. Additionally, this compound has a long half-life, which allows for prolonged effects and easier administration in animal models. However, one limitation of using this compound is its potential toxicity, which requires careful dosing and administration.
Direcciones Futuras
There are various future directions for the study of N,1-dibenzyl-N-methyl-4-piperidinamine. One potential application is in the treatment of addiction and substance abuse disorders, as this compound has been found to have a high affinity for the dopamine transporter, which is involved in reward pathways. Additionally, this compound could be studied for its potential application in the treatment of various neurological disorders such as Parkinson's disease and depression. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
Métodos De Síntesis
The synthesis of N,1-dibenzyl-N-methyl-4-piperidinamine involves the reaction between benzyl chloride, methylamine, and piperidine in the presence of a catalyst such as palladium on carbon. The resulting compound is then purified through recrystallization. The yield of the synthesis process is around 50-60%, and the purity can be determined through various analytical techniques such as nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
N,1-dibenzyl-N-methyl-4-piperidinamine has been studied for its potential application in scientific research, particularly in the field of pharmacology. It has been found to have a high affinity for the dopamine transporter, which is a protein that regulates the concentration of dopamine in the brain. This compound has been used as a tool to study the dopamine system and its role in various neurological disorders such as Parkinson's disease and addiction.
Propiedades
IUPAC Name |
N,1-dibenzyl-N-methylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2/c1-21(16-18-8-4-2-5-9-18)20-12-14-22(15-13-20)17-19-10-6-3-7-11-19/h2-11,20H,12-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNKABUXGKEOTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)methyl{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B6025055.png)
![5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-3-thienyl)-2-pyridinamine](/img/structure/B6025061.png)
![1-[4-({ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2-methoxyphenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6025064.png)



![4-[(dimethylamino)sulfonyl]-N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}benzamide](/img/structure/B6025108.png)
![N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B6025116.png)
![2,4-dichloro-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B6025127.png)
![methyl N-({5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)methioninate](/img/structure/B6025134.png)
![3-{1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B6025139.png)
![8-acetyl-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one](/img/structure/B6025143.png)

